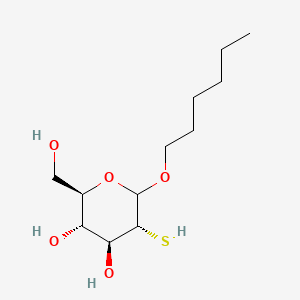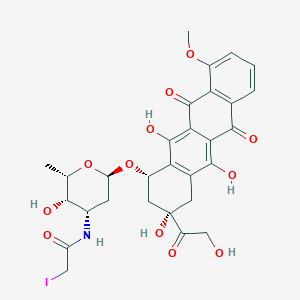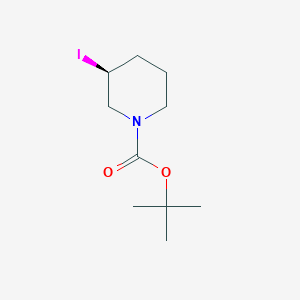
(2R,3S,4S,5R)-6-(hexyloxy)-2-(hydroxymethyl)-5-sulfanyloxane-3,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hexyl b-D-thioglucopyranoside is a non-ionic detergent widely used in biochemical and biophysical research. It is a sulfur-containing glucose derivative that is particularly useful for solubilizing and stabilizing membrane proteins. This compound is known for its ability to dissolve hydrophobic membrane proteins, making it an essential tool in structural and functional studies of these proteins .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of hexyl b-D-thioglucopyranoside typically starts from D-glucose. The process involves several steps:
Acetylation: D-glucose is acetylated using acetic anhydride and concentrated sulfuric acid to form α-D-glucopyranose pentaacetate.
Bromination: The pentaacetate is then reacted with hydrogen bromide to yield 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide.
Thiolation: This intermediate is reacted with thiourea in acetone to form the isothiuronium salt.
Alkylation: The nucleophilic thiolate anion formed after neutralization and reduction with sodium sulfite reacts with 1-bromohexane to produce hexyl-2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside.
Deacetylation: Finally, the target product, hexyl-1-thio-β-D-glucopyranoside, is obtained through alkaline deacetylation using sodium hydroxide in methanol.
Industrial Production Methods
Industrial production methods for hexyl b-D-thioglucopyranoside are similar to the laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions and the use of continuous flow reactors to enhance yield and efficiency.
化学反应分析
Types of Reactions
Hexyl b-D-thioglucopyranoside undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its thiol form.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thioglucopyranosides.
科学研究应用
Hexyl b-D-thioglucopyranoside is extensively used in scientific research due to its unique properties:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical reactions.
Biology: It aids in the extraction and purification of membrane proteins, facilitating studies on their structure and function.
Medicine: It is used in drug delivery systems to enhance the solubility and stability of hydrophobic drugs.
Industry: It finds applications in the formulation of cosmetics and personal care products due to its mild detergent properties
作用机制
Hexyl b-D-thioglucopyranoside exerts its effects primarily through its ability to interact with hydrophobic regions of membrane proteins. By forming micelles, it solubilizes these proteins without denaturing them. This interaction is facilitated by the hydrophobic hexyl group and the hydrophilic glucose moiety, which allows it to integrate into lipid bilayers and stabilize protein structures .
相似化合物的比较
Similar Compounds
n-Octyl β-D-thioglucopyranoside: Another non-ionic detergent with a longer alkyl chain, used for similar applications but with different micelle-forming properties.
n-Decyl β-D-thioglucopyranoside: Similar to octyl thioglucopyranoside but with an even longer alkyl chain, offering different solubilization characteristics.
Uniqueness
Hexyl b-D-thioglucopyranoside is unique due to its balance between hydrophobic and hydrophilic properties, making it particularly effective for solubilizing membrane proteins without causing denaturation. Its critical micelle concentration and ability to form stable micelles at lower concentrations compared to its longer-chain analogs make it a preferred choice in many applications .
属性
分子式 |
C12H24O5S |
|---|---|
分子量 |
280.38 g/mol |
IUPAC 名称 |
(2R,3S,4S,5R)-6-hexoxy-2-(hydroxymethyl)-5-sulfanyloxane-3,4-diol |
InChI |
InChI=1S/C12H24O5S/c1-2-3-4-5-6-16-12-11(18)10(15)9(14)8(7-13)17-12/h8-15,18H,2-7H2,1H3/t8-,9-,10+,11-,12?/m1/s1 |
InChI 键 |
KNEQGXOCIOFTML-OZRWLHRGSA-N |
手性 SMILES |
CCCCCCOC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)S |
规范 SMILES |
CCCCCCOC1C(C(C(C(O1)CO)O)O)S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indol-1-one oxime](/img/structure/B11829935.png)


![Ethyl 3-bromo-5-methoxyimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B11829955.png)


![Ethyl (R)-2-bromo-6-(tert-butyl)-10-oxo-5,6-dihydro-10H-pyrazolo[1,5-a]pyrido[2,1-c]pyrazine-9-carboxylate](/img/structure/B11829980.png)

![2-Chloro-N-[2-(1H-indol-5-yl)ethyl]benzamide](/img/structure/B11829989.png)
![(4bS,9bR)-2,3-dimethoxy-4bH,5H,9bH,10H-indeno[1,2-b]indole-8-carbonitrile](/img/structure/B11829992.png)


![1-[(4'aR,7'aR)-1',4'a,5',6',7',7'a-hexahydrospiro[cyclohexane-1,2'-pyrrolo[3,4-b]pyridin]-7'a-yl]methanamine](/img/structure/B11830020.png)
